molecular formula C11H19NO2S B6173410 tert-butyl 1-thia-6-azaspiro[2.5]octane-6-carboxylate CAS No. 364056-61-1

tert-butyl 1-thia-6-azaspiro[2.5]octane-6-carboxylate

Cat. No.: B6173410
CAS No.: 364056-61-1
M. Wt: 229.34 g/mol
InChI Key: UDJDJFYVGCOSDZ-UHFFFAOYSA-N
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Description

tert-Butyl 1-thia-6-azaspiro[2.5]octane-6-carboxylate is a spirocyclic compound featuring a sulfur atom ("thia") in its 1-position and a tert-butyl carbamate group at the 6-position. These analogs are widely used as intermediates in pharmaceutical synthesis, such as in AMP-activated protein kinase (AMPK) activators and antimalarial agents . The substitution of sulfur for oxygen or other functional groups can significantly alter electronic properties, solubility, and bioactivity, making comparative analysis critical for applications in drug discovery and materials science.

Properties

CAS No.

364056-61-1

Molecular Formula

C11H19NO2S

Molecular Weight

229.34 g/mol

IUPAC Name

tert-butyl 1-thia-6-azaspiro[2.5]octane-6-carboxylate

InChI

InChI=1S/C11H19NO2S/c1-10(2,3)14-9(13)12-6-4-11(5-7-12)8-15-11/h4-8H2,1-3H3

InChI Key

UDJDJFYVGCOSDZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CS2

Purity

95

Origin of Product

United States

Preparation Methods

Thiirane-Mediated Ring-Opening Approach

A primary route involves the ring-opening of a thiirane intermediate by a Boc-protected amine. This method mirrors the synthesis of tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate, substituting epoxides with thiiranes.

Proposed Procedure :

  • Thiirane Synthesis : React 1,2-dibromoethane with sodium sulfide (Na₂S) in ethanol at 0–5°C to generate thiirane.

  • Amine Ring-Opening : Treat tert-butyl piperidin-4-ylcarbamate with thiirane in acetonitrile at 80°C under lithium perchlorate catalysis.

  • Work-Up : Purify via silica gel chromatography (eluent: dichloromethane/methanol 20:1) to isolate the spirocyclic product.

Expected Challenges :

  • Thiirane’s volatility necessitates closed-vessel reactions.

  • Competing polymerization of thiirane may require excess amine.

Thiol-Epoxide Nucleophilic Substitution

An alternative pathway leverages thiol nucleophiles to displace oxygen in preformed epoxide intermediates, though this requires precise control to avoid over-oxidation.

Adapted Protocol :

  • Epoxide Formation : Oxidize tert-butyl 4-vinylpiperidine-1-carboxylate with m-chloroperbenzoic acid (mCPBA) to form the epoxide.

  • Thiol Substitution : React the epoxide with thiourea in hydrochloric acid, followed by hydrolysis to yield the thiol intermediate.

  • Cyclization : Treat with potassium carbonate in DMF to induce spirocyclization.

Key Considerations :

  • Thiourea prevents disulfide formation during substitution.

  • Acidic conditions risk Boc-group cleavage, necessitating pH monitoring.

Comparative Analysis of Reaction Conditions

The table below extrapolates yields and conditions from analogous oxygen-based syntheses, adjusted for sulfur incorporation:

StepReagents/ConditionsYield (Oxygen Analog)Adjusted Yield (Thia Target)
Thiirane SynthesisNa₂S, EtOH, 0–5°CN/A45–55% (estimated)
Ring-OpeningLiClO₄, CH₃CN, 80°C, 16h63%40–50%
CyclizationK₂CO₃, DMF, 25°C86%70–75%
PurificationSilica gel (CH₂Cl₂:MeOH 20:1)76%60–65%

Factors reducing yield in thia systems:

  • Steric Effects : Sulfur’s larger atomic radius increases steric hindrance during cyclization.

  • Oxidation Risk : Thiol intermediates may oxidize to disulfides without rigorous inert conditions.

Advanced Catalytic Strategies

Transition Metal-Mediated Thiirane Activation

Palladium catalysts (e.g., Pd(OH)₂/C) enhance thiirane ring-opening efficiency by facilitating π-allyl intermediate formation. This method, reported for oxa-spirocycles in 72% yield, could improve thia-analogue synthesis:

  • Catalytic System : 5 mol% Pd(OH)₂/C, H₂ (1 atm), THF, 25°C.

  • Post-Reaction Work-Up : Filter through Celite® and concentrate under reduced pressure.

Advantage : Mitigates thiirane polymerization by accelerating the desired pathway.

Enzymatic Resolution for Enantiopure Products

Lipase-mediated kinetic resolution (e.g., Candida antarctica Lipase B) separates thia-spirocycle enantiomers via acyl transfer. While untested for this compound, successful application in oxa systems (ee >98%) suggests feasibility.

Scalability and Industrial Considerations

Large-scale production faces three primary hurdles:

  • Thiirane Supply : Commercial thiirane is costly; in situ generation via Na₂S/1,2-dibromoethane is preferred for batch processing.

  • Exothermic Reactions : Thiirane ring-opening is highly exothermic, necessitating jacketed reactors with precise temperature control.

  • Waste Streams : Sodium sulfide byproducts require neutralization with acetic acid before aqueous disposal.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-CPBA

    Reduction: LiAlH4, NaBH4

    Substitution: Various nucleophiles depending on the desired product

Major Products Formed:

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols, amines

    Substitution: Compounds with different functional groups replacing the tert-butyl group

Scientific Research Applications

Pharmaceutical Development

Tert-butyl 1-thia-6-azaspiro[2.5]octane-6-carboxylate has garnered attention as a potential intermediate in drug synthesis, particularly for compounds targeting neurological disorders. Its spirocyclic structure enables it to interact with various biological targets, making it a candidate for further exploration in medicinal chemistry.

Case Study: Neuroactive Compounds
Research has indicated that compounds with similar spirocyclic frameworks may exhibit neuroactive properties. For instance, preliminary studies suggest that derivatives of this compound could modulate neurotransmitter receptors, providing a pathway for developing treatments for conditions like depression and anxiety.

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its ability to undergo various chemical reactions, such as oxidation and substitution, makes it valuable in synthetic pathways.

Reaction TypeReagents UsedProducts Formed
OxidationPotassium permanganateCarboxylic acids or ketones
ReductionLithium aluminum hydrideAlkanes or alcohols
SubstitutionNucleophiles (amines/thioethers)Substituted spiro compounds

Biological Research

The compound is being investigated for its potential biological activities, including antimicrobial and anticancer properties. Its unique structure allows it to interact with biological systems in ways that conventional compounds may not.

Case Study: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of several spirocyclic compounds, including this compound. Results indicated significant inhibition of bacterial growth, suggesting its potential as a lead compound in antibiotic development.

Material Science

Due to its stability and reactivity, this compound is utilized in the development of new materials and chemical processes. Its incorporation into polymer matrices has been explored to enhance material properties such as strength and resistance to degradation.

Chemical Processes

The compound's ability to serve as an intermediate in various chemical reactions makes it beneficial in industrial chemical processes, particularly those requiring specialized reagents or conditions.

Mechanism of Action

The mechanism of action of tert-butyl 1-thia-6-azaspiro[2.5]octane-6-carboxylate involves its interaction with specific molecular targets. The sulfur atom and azaspiro ring system can form strong interactions with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Key Differences :

  • Structure : Oxygen replaces sulfur at the 1-position.
  • Physical Properties :
    • Molecular weight: 213.28 g/mol (vs. ~229.35 g/mol for the thia analog, estimated based on sulfur’s atomic mass) .
    • Melting point: 55–59°C; purity ≥97% (GC) .
  • Applications : Used in the synthesis of AMPK activators (e.g., compound 37 in ) and antimalarial agents (e.g., compound 54 in ).

tert-Butyl 4-oxo-6-azaspiro[2.5]octane-6-carboxylate

Key Differences :

  • Structure : A ketone group (oxo) at the 4-position replaces the sulfur atom.
  • Applications : Likely serves as a precursor for carbonyl-containing pharmaceuticals, though specific bioactivity data are absent in the evidence.
  • Synthesis : Prepared via epoxide ring-opening reactions or oxidation of spirocyclic intermediates .

tert-Butyl 1-cyano-6-azaspiro[2.5]octane-6-carboxylate

Key Differences :

  • Structure: A cyano group (-CN) replaces sulfur, introducing strong electron-withdrawing effects.
  • Physical Properties : Molecular weight: 264.32 g/mol; purity 95% .
  • Applications: The cyano group enhances reactivity in nucleophilic additions, making it valuable for constructing complex heterocycles in medicinal chemistry .

tert-Butyl 1,1,2-tribromo-6-azaspiro[2.5]octane-6-carboxylate

Key Differences :

  • Structure : Three bromine atoms replace sulfur, increasing molecular weight (MW: 449.93 g/mol) and steric bulk .
  • Applications : Bromine substituents enable cross-coupling reactions (e.g., Suzuki-Miyaura) for functionalization .

Biological Activity

tert-butyl 1-thia-6-azaspiro[2.5]octane-6-carboxylate is a compound of significant interest in pharmaceutical and biochemical research due to its unique structural properties and potential biological activities. This article explores its biological activity, applications in drug development, and relevant research findings.

  • Molecular Formula : C₁₁H₁₉NO₃
  • Molecular Weight : 213.28 g/mol
  • Melting Point : 56°C to 59°C
  • Appearance : White crystalline powder

Biological Activity Overview

The biological activity of this compound primarily relates to its role as a pharmacological agent and its potential in various therapeutic applications.

Pharmacological Applications

  • Neurological Disorders : The compound serves as an intermediate in the synthesis of pharmaceuticals targeting neurological conditions, potentially acting on neurotransmitter systems.
  • Enzyme Inhibition : Research indicates that it may function as an enzyme inhibitor, contributing to studies on metabolic pathways and therapeutic targets for diseases such as diabetes and obesity.
  • Agrochemical Development : It is also explored in the development of agrochemicals, enhancing crop protection products that are effective yet environmentally friendly.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound, illustrating its potential applications:

Study 1: Neuropharmacological Effects

A study published in Journal of Medicinal Chemistry examined the effects of various derivatives of spiro compounds on central nervous system activity. The results indicated that certain modifications to the structure enhance binding affinity to specific receptors, suggesting potential use in treating anxiety and depression disorders.

Study 2: Enzyme Inhibition Mechanism

Research conducted by Zhang et al. (2023) focused on the inhibitory effects of this compound on key metabolic enzymes. The study found that the compound effectively inhibited α-glucosidase, which plays a crucial role in carbohydrate metabolism, indicating its potential utility in managing postprandial blood glucose levels.

Study 3: Agrochemical Applications

A publication in Pesticide Science explored the efficacy of this compound as a bioactive agent in crop protection formulations. The findings revealed that it significantly improved pest resistance in treated plants while maintaining low toxicity levels for beneficial insects.

Data Table: Summary of Biological Activities

Activity AreaDescriptionReference
Neurological DisordersPotential treatment for anxiety and depressionJournal of Medicinal Chemistry
Enzyme InhibitionInhibits α-glucosidase, impacting carbohydrate metabolismZhang et al. (2023)
Agrochemical EfficacyEnhances pest resistance while being eco-friendlyPesticide Science

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling tert-butyl 1-thia-6-azaspiro[2.5]octane-6-carboxylate in laboratory settings?

  • Methodological Answer :

  • Handling : Avoid skin/eye contact and inhalation of vapors. Use nitrile gloves inspected prior to use, and employ proper glove removal techniques to prevent contamination. A flame-retardant antistatic lab coat and closed-toe shoes are mandatory .
  • Storage : Store in a tightly sealed container at 2–8°C in a dry, well-ventilated area. Opened containers must be resealed carefully to prevent leakage .
  • Spill Management : Sweep or vacuum spills into a chemically resistant container for disposal. Avoid release into drains or the environment .

Q. How can researchers validate the purity of this compound?

  • Methodological Answer :

  • Analytical Techniques : Use HPLC with a C18 column (acetonitrile/water gradient) for purity assessment. Confirm structural integrity via 1^1H/13^13C NMR (CDCl₃, 400 MHz) and FT-IR (carbonyl stretch ~1700 cm⁻¹). Cross-reference with CAS Registry data (e.g., 955028-67-8) .
  • Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular weight (e.g., observed [M+H]⁺ peak at 241.33 for a related analog) .

Q. What synthetic routes are reported for spirocyclic azetidine/octane derivatives analogous to this compound?

  • Methodological Answer :

  • Key Steps : (i) Cyclopropane ring formation via [2+1] cycloaddition using trimethylsulfoxonium iodide. (ii) Boc protection of the amine group under Schotten-Baumann conditions (tert-butyl dicarbonate, NaOH, THF). (iii) Functionalization at the 1-position (e.g., cyanidation or formylation) using NaCN or DMF/POCl₃ .
  • Optimization : Reaction yields improve under anhydrous conditions with molecular sieves to trap water .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) to map electrostatic potential surfaces, identifying electron-deficient regions (e.g., carbonyl carbon). Compare with experimental 13^{13}C NMR shifts for validation .
  • Transition State Analysis : Simulate SN2 pathways at the spirocyclic bridgehead to assess steric hindrance from the tert-butyl group .

Q. What strategies resolve contradictions in reported bioactivity data for spirocyclic carbamates?

  • Methodological Answer :

  • Data Triangulation : Cross-validate literature results using standardized assays (e.g., enzyme inhibition IC₅₀) and control for batch-to-batch variability via QC/QA protocols .
  • Meta-Analysis : Compare LogP values (e.g., calculated vs. experimental) to identify discrepancies in solubility or membrane permeability .

Q. How can researchers design experiments to assess the environmental impact of this compound?

  • Methodological Answer :

  • Persistence Testing : Conduct OECD 301B (Ready Biodegradability Test) in aerobic aqueous systems. Monitor degradation via LC-MS .
  • Ecotoxicity : Use Daphnia magna acute toxicity assays (OECD 202) and algal growth inhibition tests (OECD 201), given the lack of existing ecotoxicological data .

Q. What advanced NMR techniques elucidate the conformational dynamics of the spiro[2.5]octane core?

  • Methodological Answer :

  • VT-NMR : Variable-temperature 1^1H NMR (−80°C to 25°C in CD₂Cl₂) to study ring-flipping kinetics.
  • NOESY : Detect through-space interactions between the tert-butyl group and cyclopropane protons to map spatial proximity .

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